molecular formula C11H6BrClO B3144891 8-Bromonaphthalene-1-carbonyl chloride CAS No. 56268-44-1

8-Bromonaphthalene-1-carbonyl chloride

Cat. No.: B3144891
CAS No.: 56268-44-1
M. Wt: 269.52 g/mol
InChI Key: SFDYRZUJXKXXRU-UHFFFAOYSA-N
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Description

8-Bromonaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and a carbonyl chloride group is attached at the 1st position. This compound is primarily used in organic synthesis and research due to its reactivity and functional group versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromonaphthalene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the bromination of naphthalene followed by the introduction of the carbonyl chloride group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The subsequent introduction of the carbonyl chloride group can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromonaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).

Major Products:

    Substitution: Substituted naphthalenes.

    Reduction: Naphthaldehydes, naphthols.

    Oxidation: Naphthoquinones.

Scientific Research Applications

8-Bromonaphthalene-1-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and intermediates.

    Biology: Employed in the synthesis of biologically active compounds and probes for studying biological pathways.

    Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Bromonaphthalene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The bromine atom can also participate in substitution reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

  • 8-Chloronaphthalene-1-carbonyl chloride
  • 8-Iodonaphthalene-1-carbonyl chloride
  • 1-Naphthoyl chloride

Comparison: 8-Bromonaphthalene-1-carbonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its chloro and iodo analogs, the bromine derivative often exhibits different reaction rates and product distributions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

8-bromonaphthalene-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClO/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDYRZUJXKXXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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